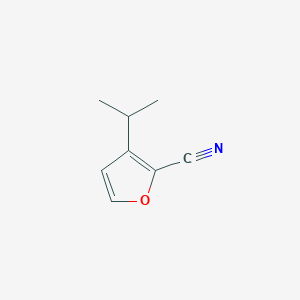

3-(Propan-2-yl)furan-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-ylfuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6(2)7-3-4-10-8(7)5-9/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKXKKAMULAUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(OC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Propan 2 Yl Furan 2 Carbonitrile and Analogs

Strategies for de novo Furan (B31954) Ring Construction with Nitrile Integration

The direct construction of the furan ring offers a powerful approach to introduce the desired substituents in a controlled manner. Various classical and modern synthetic methods have been adapted for the synthesis of polysubstituted furans, which can be conceptually applied to the target molecule.

Cyclocondensation and Cyclization Reactions (e.g., Feist-Bénary, Paal-Knorr)

Classical cyclocondensation reactions remain a cornerstone of furan synthesis. The Feist-Bénary synthesis , a reaction between α-halo ketones and β-dicarbonyl compounds, provides a direct route to substituted furans. wikipedia.orgambeed.comdrugfuture.com In the context of 3-(Propan-2-yl)furan-2-carbonitrile, this would conceptually involve the reaction of an α-halo ketone with a β-ketonitrile bearing the isopropyl group. The reaction is typically catalyzed by bases such as pyridine (B92270) or ammonia. wikipedia.orgdrugfuture.com However, the chemoselectivity can be a challenge, as the reaction can sometimes yield alternative furan isomers via a Paal-Knorr type mechanism from intermediate tricarbonyl species. deepdyve.comresearchgate.net

The Paal-Knorr synthesis , on the other hand, is a widely used method for preparing furans from 1,4-dicarbonyl compounds under acidic conditions. organic-chemistry.orgalfa-chemistry.comwikipedia.org To apply this to the target molecule, a 1,4-dicarbonyl precursor that would lead to the desired 3-isopropyl-2-cyano substitution pattern would be required. The versatility of the Paal-Knorr reaction allows for a wide range of substituents on the furan ring. wikipedia.org Microwave-assisted Paal-Knorr reactions have been shown to be effective for the regiocontrolled synthesis of polysubstituted furans. organic-chemistry.org

| Reaction | Reactants | Conditions | Key Features |

| Feist-Bénary Synthesis | α-halo ketones, β-dicarbonyl compounds | Base catalyst (e.g., pyridine, ammonia) | Direct route to C-3 carbonyl-containing furans, potential for side products. wikipedia.orgdrugfuture.comdeepdyve.com |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compounds | Acid catalyst (protic or Lewis acids) | Versatile for various substitution patterns, microwave-assisted protocols available. organic-chemistry.orgalfa-chemistry.comwikipedia.org |

Transition Metal-Catalyzed Approaches (e.g., Cycloisomerization, Cross-Coupling)

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic rings. Gold, palladium, and copper catalysts have been particularly effective in furan synthesis.

Cycloisomerization reactions of appropriately substituted enynes or allenes offer an atom-economical route to furans. organic-chemistry.org For instance, gold-catalyzed cycloisomerization of β-alkynyl β-ketoesters has been reported to yield 3-carboxy-2,5-disubstituted furans. researchgate.net A similar strategy could be envisioned for the synthesis of this compound by designing a suitable alkynyl substrate. Palladium-catalyzed cycloisomerization of homoallenyl amides has also been shown to produce 2-aminofurans, which could potentially be converted to the corresponding nitrile. deepdyve.com

Cross-coupling reactions are another powerful tool. Palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates with terminal alkynes, followed by iodocyclization, provides a route to 2,5-disubstituted 3-iodofurans. organic-chemistry.org The iodo group at the 3-position could then serve as a handle for the introduction of the isopropyl group via a subsequent cross-coupling reaction.

| Catalyst Type | Reaction Type | Substrates | Key Features |

| Gold | Cycloisomerization | Enynes, Allenes, β-alkynyl β-ketoesters | Atom-economical, mild reaction conditions. organic-chemistry.orgresearchgate.net |

| Palladium | Cycloisomerization, Cross-Coupling | Homoallenyl amides, β-bromoenol acetates, terminal alkynes | Versatile for introducing various substituents, allows for sequential functionalization. deepdyve.comorganic-chemistry.org |

| Copper | Cross-Coupling | β-nitrostyrenes, alkyl ketones | Regioselective synthesis of multisubstituted furans. organic-chemistry.org |

Metal-Free and Organocatalytic Protocols

Concerns about the cost and toxicity of transition metals have driven the development of metal-free and organocatalytic synthetic methods. A novel method for the straightforward synthesis of tetrasubstituted furans employs a base-catalyzed reaction of α-hydroxy ketones and cyano compounds. mdpi.com This approach is notable for its mild conditions, use of readily available starting materials, and good functional group tolerance. mdpi.com

Organocatalytic approaches, such as the use of Brønsted bases to activate 5-substituted-furan-2(3H)-ones for cycloaddition reactions, have also been explored. nih.gov While not directly leading to the target molecule, these methods showcase the potential of organocatalysis in furan chemistry. A metal-free tandem C-C/C-O bond formation strategy has also been developed for the synthesis of diversely functionalized tetrasubstituted furans. deepdyve.com

Routes from α-Hydroxy Ketones and Cyano Compounds

A metal-free catalytic synthesis of tetrasubstituted furans has been developed from α-hydroxy ketones and cyano compounds. mdpi.com This base-catalyzed reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance and high yields, avoiding the need for expensive metal catalysts. mdpi.com

Functionalization and Derivatization of Pre-existing Furan Scaffolds

An alternative to de novo synthesis is the functionalization of a pre-existing furan ring. This approach can be advantageous if a suitable furan starting material is readily available.

For the synthesis of this compound, one could start with furan-2-carbonitrile and introduce the isopropyl group at the 3-position. wikipedia.orgsigmaaldrich.com Alternatively, one could start with a 3-substituted furan and introduce the nitrile group at the 2-position. The synthesis of 3-substituted furans can be challenging, but improved procedures for preparing key intermediates like 3-furoic acid have been developed. youtube.comrsc.org

The direct transformation of furan-2-carboxaldehyde to furan-2-carbonitrile is also a known process. semanticscholar.org This opens up the possibility of starting with a 3-isopropylfuran-2-carboxaldehyde and converting the aldehyde to a nitrile. Furthermore, reactions of 3-(furan-2-yl)propenoic acids with arenes in the presence of a superacid like triflic acid can lead to 3-aryl-3-(furan-2-yl)propanoic acid derivatives, showcasing methods for C-C bond formation at the 3-position of a furan ring. mdpi.comnih.govresearchgate.net

Regioselective Functionalization on the Furan Ring

The precise placement of functional groups on the furan ring is a cornerstone of synthesizing complex furan derivatives. The inherent reactivity of the furan nucleus, particularly at the C2 and C5 positions, necessitates sophisticated strategies to achieve substitution at the less reactive C3 and C4 positions. Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization. nih.gov This method involves the use of a directing group to guide the metalation (often lithiation or zincation) to an adjacent position, which might otherwise not be favored.

For instance, the magnesiation of 2-arylsulfinyl furans using reagents like TMPMgCl·LiCl can facilitate sequential functionalization at the C2 and C3 positions. rsc.org The reactivity of the furan ring is significantly influenced by the substituents it bears; electron-withdrawing groups can alter the typical reaction pathways and may even lead to ring-opening reactions. ontosight.airsc.org Conversely, strategic placement of substituents can direct subsequent reactions. The development of methods for synthesizing 3-aryl-3-(furan-2-yl)propanoic acid derivatives through the hydroarylation of 3-(furan-2-yl)propenoic acids in the presence of a superacid like TfOH demonstrates how the existing substituent pattern governs the introduction of new groups. mdpi.comnih.govresearchgate.net

Catalyst-controlled functionalization further expands the toolkit for regioselectivity. For example, iridium-catalyzed C3–H silylation of furfural (B47365) derivatives can be achieved, providing a handle for further modifications at a specific location. researchgate.net These advanced methods allow chemists to overcome the natural reactivity biases of the furan ring, enabling the construction of specifically substituted isomers like this compound.

Table 1: Methodologies for Regioselective Furan Functionalization

| Methodology | Reagents/Catalysts | Target Position | Key Feature |

|---|---|---|---|

| Directed ortho-Metalation (DoM) | Organolithiums, "ate" complexes | Position adjacent to directing group | High regioselectivity guided by a pre-installed functional group. nih.gov |

| Sulfoxide-Mediated Magnesiation | TMPMgCl·LiCl | C3 (after initial C2 functionalization) | Allows for sequential difunctionalization of the furan ring. rsc.org |

| Superelectrophilic Activation | Triflic Acid (TfOH) | Varies with substrate | Enables hydroarylation of furan derivatives at specific sites. mdpi.comnih.gov |

| Directed C-H Silylation | Iridium Catalyst | C3 | Installs a versatile silyl (B83357) group for subsequent cross-coupling reactions. researchgate.net |

Introduction of Nitrile Groups

A common route is the nucleophilic substitution of a halogenoalkane with a cyanide salt, such as sodium or potassium cyanide. libretexts.org In the context of furan synthesis, this would involve a precursor like 2-bromo-3-(propan-2-yl)furan. The reaction is typically performed in an ethanol (B145695) solution under reflux; the presence of water is avoided to prevent the formation of alcohol byproducts. libretexts.org

Another prevalent method is the dehydration of a primary amide. libretexts.org If one were to have 3-(propan-2-yl)furan-2-carboxamide, heating it with a strong dehydrating agent like phosphorus(V) oxide (P₄O₁₀) would yield the corresponding nitrile. libretexts.org This transformation involves the removal of a water molecule from the amide group. libretexts.org

Furthermore, nitrile groups can be formed from aldehydes via the formation of a cyanohydrin, followed by subsequent reactions. libretexts.org The addition of hydrogen cyanide to an aldehyde or ketone creates a hydroxynitrile. libretexts.org While not a direct route to an aromatic nitrile on the furan ring itself, this chemistry is fundamental in building blocks that might later be cyclized or modified. The cyano group's strong electron-withdrawing nature and linear geometry can significantly influence the reactivity of the parent molecule. ontosight.ainih.gov

Table 2: Common Methods for Nitrile Synthesis

| Starting Material | Reagent(s) | Product Type |

|---|---|---|

| Halogenoalkane | NaCN or KCN in ethanol | Alkyl Nitrile |

| Primary Amide | P₄O₁₀ (Phosphorus(V) oxide) | Nitrile |

| Aldehyde/Ketone | HCN | Hydroxynitrile |

Data sourced from Chemistry LibreTexts on the preparation of nitriles. libretexts.org

Manipulation of Substituents for this compound Synthesis

The synthesis of the specific target, this compound, requires a strategy that correctly places both the isopropyl group at the C3 position and the nitrile group at the C2 position. This can be envisioned through several synthetic routes that rely on the careful manipulation of substituents.

One potential pathway begins with a pre-functionalized furan ring. For example, one could start with a furan-2-carboxylic acid derivative. The introduction of the isopropyl group at the C3 position would be the key challenge, likely requiring a directed metalation strategy as described in section 2.2.1. Once 3-(propan-2-yl)furan-2-carboxylic acid (or its corresponding amide) is formed, the carboxyl or amide group can be converted to the nitrile. libretexts.org

An alternative approach would start with a 3-substituted furan. For instance, a Friedel-Crafts type reaction on a suitable furan substrate could potentially install the isopropyl group. Following this, the challenge shifts to the regioselective introduction of the nitrile group at the C2 position. This might be achieved by first introducing a halogen at the C2 position via a selective halogenation reaction, followed by a cyanation reaction using a cyanide salt. libretexts.org The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives often involves the reaction of 3-(furan-2-yl)propenoic acids with arenes, showcasing how substituents can be built upon the furan scaffold. mdpi.comresearchgate.net These general principles of building complexity on the furan core are directly applicable to the synthesis of the target molecule.

Strategic Use of Blocking and Directing Groups in Furan Functionalization (e.g., Silicon)

To achieve complex substitution patterns on aromatic rings like furan, chemists often employ blocking and directing groups. ijirmps.org These groups temporarily occupy a reactive site or steer a reaction to a specific position, and can be removed later. This approach is crucial for overcoming the inherent reactivity preferences of the furan ring.

Silicon-based groups are particularly effective as removable directing groups. researchgate.net For example, a silyl group can be selectively introduced at the C3 position of a furan derivative under iridium catalysis. researchgate.net This silylated furan then becomes a versatile platform for further functionalization. The C(sp²)-Si bond can be used as a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the C3 position. researchgate.net

Directed ortho-metalation (DoM) is another powerful strategy that relies on directing groups. nih.gov A functional group (such as an amide or methoxy (B1213986) group) on the furan ring directs a strong base to deprotonate the adjacent carbon atom, creating a nucleophilic center that can react with an electrophile. This allows for highly regioselective functionalization that would be difficult to achieve otherwise. nih.gov The strategic use of such groups is a key element in modern organic synthesis, enabling the construction of highly functionalized molecules by minimizing unwanted side reactions and ensuring high regioselectivity. ijirmps.org

Sustainable and Green Chemistry Approaches in Furan Carbonitrile Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijirmps.orgresearchgate.net These principles are increasingly being applied to the synthesis of furan derivatives, many of which are derived from renewable biomass sources like furfural. researchgate.net

Key green chemistry strategies applicable to furan carbonitrile synthesis include:

Use of Renewable Feedstocks : Furan compounds themselves are often considered platform chemicals derived from the dehydration of sugars found in lignocellulosic biomass. researchgate.net This provides a sustainable starting point compared to petroleum-based feedstocks.

Energy Efficiency : Utilizing alternative energy sources such as light (photochemistry), microwaves, or ultrasound (sonochemistry) can lead to more efficient reactions, often with shorter reaction times and lower energy consumption compared to conventional heating. researchgate.net For instance, photochemical methods using eco-friendly ECO-UVA lights have been successfully applied to reactions involving furan derivatives. und.edu

Catalysis : The use of catalysts, including biocatalysts or reusable polymer-supported catalysts, is preferred over stoichiometric reagents because they are used in small amounts and can often be recycled, minimizing waste. researchgate.net

Safer Solvents : The development of syntheses in environmentally benign solvents, such as water or supercritical CO₂, or even in solvent-free conditions, is a major goal. researchgate.netresearchgate.net This reduces pollution and hazards associated with volatile organic compounds (VOCs).

Eco-respectful, one-step synthetic routes are being developed for furan-based monomers, highlighting a shift towards more sustainable industrial processes. rsc.org By integrating these green principles—such as preventing waste, maximizing atom economy, and using safer chemical designs—the synthesis of this compound and its analogs can be made more environmentally and economically sustainable. ijirmps.orgresearchgate.net

Chemical Reactivity and Transformation Pathways of Furan Carbonitriles

Reactions Involving the Furan (B31954) Ring System

The reactivity of the furan ring in 3-(Propan-2-yl)furan-2-carbonitrile is a balance between its aromatic character and its propensity to behave as a cyclic diene. The substituents play a crucial role in modulating this reactivity.

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for converting furanic compounds into more complex structures. nih.gov Furans can act as dienes in these reactions, particularly with electron-deficient dienophiles. rsc.org The aromaticity of the furan ring, however, makes it less reactive than non-aromatic dienes, and the Diels-Alder reaction is often reversible. nih.govmdpi.com

For this compound, the presence of the electron-withdrawing nitrile group at the 2-position is expected to decrease the electron density of the furan ring, making it a less reactive diene in normal-electron-demand Diels-Alder reactions. rsc.org Conversely, this deactivation could enhance its reactivity in inverse-electron-demand Diels-Alder reactions. The bulky isopropyl group at the 3-position may introduce steric hindrance, potentially influencing the regioselectivity and stereoselectivity of the cycloaddition. rsc.org

Table 1: Factors Influencing Diels-Alder Reactivity of this compound

| Factor | Influence on Reactivity | Rationale |

| Furan Ring | Acts as a diene | Possesses a conjugated π-system. nih.gov |

| Aromaticity | Decreases reactivity | Loss of aromaticity in the transition state. nih.gov |

| Nitrile Group (C2) | Decreases reactivity (normal demand) | Electron-withdrawing nature reduces HOMO energy. rsc.org |

| Isopropyl Group (C3) | May decrease reactivity | Steric hindrance can impede the approach of the dienophile. rsc.org |

Ring-Opening and Rearrangement Processes

Furan rings can undergo a variety of ring-opening and rearrangement reactions, often triggered by oxidation, acid catalysis, or photochemical activation. A well-known example is the Achmatowicz reaction, where a furan is converted into a dihydropyran, typically initiated by oxidation. dbpedia.orgwikipedia.org

In the context of this compound, irradiation in a solvent like methanol (B129727) could potentially lead to rearrangement products. For instance, irradiation of furan-2-carbonitrile in methanol has been shown to yield trans-3-formyl-2-methoxycyclopropane-1-carbonitrile, indicating the formation of a cyclopropenecarboxaldehyde intermediate. rsc.org The presence of the isopropyl group at the 3-position of this compound might influence the stability and subsequent reactions of such an intermediate.

Acid-catalyzed rearrangements are also plausible. The protonation of the furan ring can lead to the formation of carbocationic intermediates that can be trapped by nucleophiles, leading to ring-opened products. mdpi.com The electron-withdrawing nitrile group would likely direct protonation towards the C5 position.

Oxidative Transformations of the Furan Moiety

The oxidation of furans is a versatile synthetic transformation that can lead to a variety of products, including 1,4-dicarbonyl compounds and their derivatives. organicreactions.orgdntb.gov.ua Common oxidizing agents used for this purpose include meta-chloroperoxybenzoic acid (m-CPBA), N-bromosuccinimide (NBS), and singlet oxygen. rsc.orgresearchgate.net The oxidation of furans can proceed through different mechanisms, including the formation of endoperoxides or epoxides. rsc.org

For this compound, oxidation would likely lead to ring-opened products. The substitution pattern will influence the nature of the resulting dicarbonyl compound. The presence of the nitrile group can affect the reactivity of the furan ring towards oxidation. Studies on the oxidation of furans with β-ketoester groups have shown that the furan ring can be opened to produce 1,4-dicarbonyl moieties. rsc.org

A significant oxidative rearrangement is the Achmatowicz reaction, which converts furfuryl alcohols into dihydropyranones. dbpedia.orgwikipedia.orgnih.gov While this compound is not a furfuryl alcohol, related oxidative processes could lead to valuable synthetic intermediates.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution:

Furan is generally more reactive towards electrophilic substitution than benzene (B151609) due to the electron-donating effect of the oxygen atom. pearson.comchemicalbook.com Substitution typically occurs preferentially at the C2 and C5 positions, as the cationic intermediates formed by attack at these positions are more stabilized by resonance. chemicalbook.comquora.com

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on an electron-rich heterocycle like furan is generally difficult. quimicaorganica.org However, the presence of a strong electron-withdrawing group, such as a nitrile, can facilitate this type of reaction. quimicaorganica.org For this compound, the nitrile group at the C2 position could potentially allow for nucleophilic displacement of a leaving group at an adjacent or vinylogous position, although such reactivity is not commonly observed for furans without appropriate leaving groups. thieme-connect.de

Transformations at the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo a variety of transformations.

Hydrolytic Pathways and Amidation Reactions

The hydrolysis of nitriles is a common transformation that can lead to either amides or carboxylic acids, depending on the reaction conditions. This reaction can be catalyzed by either acid or base.

For this compound, hydrolysis of the nitrile group would yield either 3-(Propan-2-yl)furan-2-carboxamide or 3-(Propan-2-yl)furan-2-carboxylic acid. The choice of catalyst and reaction conditions would determine the final product. For instance, partial hydrolysis under mild acidic or basic conditions would likely favor the formation of the amide, while more vigorous conditions would lead to the carboxylic acid.

Amidation reactions can also be achieved through other methods, for example, by reacting the corresponding carboxylic acid (obtained from hydrolysis) with an amine in the presence of a coupling agent. researchgate.net

Table 2: Potential Products from Transformations of this compound

| Reactant | Reagents/Conditions | Major Product(s) | Reaction Type |

| This compound | Maleic anhydride, heat/pressure | Diels-Alder adduct | Cycloaddition |

| This compound | hν, CH₃OH | Rearrangement products | Photochemical Rearrangement |

| This compound | m-CPBA or NBS | Ring-opened dicarbonyl compounds | Oxidation |

| This compound | H₃O⁺, heat | 3-(Propan-2-yl)furan-2-carboxylic acid | Hydrolysis |

| This compound | H₂O, H⁺ or OH⁻ (mild) | 3-(Propan-2-yl)furan-2-carboxamide | Partial Hydrolysis |

Reduction Reactions to Amines

The reduction of the nitrile functionality in furan carbonitriles to a primary amine is a key transformation, yielding valuable building blocks for pharmaceuticals and agrochemicals. Several reducing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups.

Common methods for the reduction of nitriles to primary amines include the use of lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, and other hydride reagents. chemguide.co.uk For instance, ethanenitrile can be reduced to ethylamine (B1201723) using LiAlH₄ in an ether solvent, followed by an acidic workup. chemguide.co.uk This method is highly effective but can be aggressive towards other functional groups.

Catalytic hydrogenation offers a milder alternative. chemguide.co.uk Typical catalysts include palladium, platinum, or nickel, with the reaction carried out under a hydrogen atmosphere. chemguide.co.uk For example, the reduction of ethanenitrile to ethylamine can be achieved using a palladium catalyst. chemguide.co.uk

More recently, manganese-catalyzed reductions of nitriles using amine boranes have been developed, offering a more sustainable approach that proceeds at room temperature. rsc.org These reactions have shown good tolerance for various functional groups, including esters and heterocyclic rings like furan. rsc.org

Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Typical Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous/acidic workup | Highly reactive, reduces many other functional groups. chemguide.co.uk |

| Catalytic Hydrogenation (H₂/catalyst) | Pd, Pt, or Ni catalyst, hydrogen atmosphere, elevated temperature and pressure | Milder than LiAlH₄, but may require specific conditions depending on the catalyst. chemguide.co.uk |

| Amine Boranes (e.g., with Mn catalyst) | Room temperature, catalyst | A newer, milder method with good functional group tolerance. rsc.orgorganic-chemistry.org |

Derivatization and Further Functionalization of the Nitrile Group

Beyond reduction to amines, the nitrile group in furan carbonitriles can be transformed into a variety of other functional groups, expanding the synthetic utility of these compounds.

One important reaction is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. The resulting furan-2-carboxylic acid can then participate in a range of further reactions, such as esterification or conversion to an acid chloride.

The nitrile group can also undergo addition reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, to form ketones. For example, the reaction of a nitrile with a Grignard reagent followed by hydrolysis yields a ketone. This allows for the introduction of a new carbon-carbon bond at the 2-position of the furan ring.

Furthermore, the nitrile group can be converted to an amidine, which is another versatile functional group in medicinal chemistry. This is typically achieved by reacting the nitrile with an amine in the presence of a Lewis acid.

Table 2: Selected Derivatization Reactions of the Nitrile Group

| Reagent(s) | Product Functional Group |

| H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |

| 1. RMgX, 2. H₃O⁺ | Ketone |

| RNH₂, Lewis Acid | Amidine |

Stereochemical and Regiochemical Control in Complex Furan Carbonitrile Transformations

Controlling stereochemistry and regiochemistry in reactions involving furan derivatives is a significant challenge and an active area of research. The substitution pattern on the furan ring plays a crucial role in directing the outcome of these transformations.

In the case of this compound, the isopropyl group at the 3-position and the nitrile group at the 2-position will influence the regioselectivity of reactions on the furan ring. Electrophilic substitution reactions on furan typically occur at the 2- and 5-positions due to the electron-donating effect of the oxygen atom. numberanalytics.com With the 2-position blocked by the nitrile, electrophilic attack would be expected to occur primarily at the 5-position. The steric bulk of the isopropyl group at the 3-position might further direct incoming electrophiles to the less hindered 5-position.

Stereocontrol becomes particularly important in reactions that create new chiral centers. For instance, in cycloaddition reactions, such as the Diels-Alder reaction, the stereochemistry of the furan derivative can influence the stereochemical outcome of the product. While furan itself can participate in Diels-Alder reactions, the presence of substituents can affect both the reactivity and the endo/exo selectivity of the cycloaddition. researchgate.net

The development of catalytic asymmetric methods is crucial for achieving high levels of stereocontrol. For example, remote stereoselective functionalization of furan derivatives has been achieved using aminocatalysis, allowing for the introduction of new functionalities with high enantioselectivity. researchgate.net Such strategies could potentially be applied to furan carbonitriles to generate chiral molecules with well-defined stereochemistry.

The regioselective synthesis of polysubstituted furans is another area of active development. nih.gov Metal-catalyzed cross-coupling reactions and cyclization strategies have been employed to construct furan rings with specific substitution patterns. organic-chemistry.orgrsc.org These methods could be adapted for the synthesis of complex furan carbonitriles with precise control over the arrangement of substituents.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting and understanding the behavior of molecules at the atomic level. These studies provide a detailed picture of the geometric and electronic properties of 3-(Propan-2-yl)furan-2-carbonitrile.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The furan (B31954) ring is expected to be largely planar, a characteristic feature of aromatic systems. researchgate.net

Conformational analysis of this molecule would focus on the rotation of the propan-2-yl group relative to the furan ring. Different orientations of the isopropyl group can lead to different conformers with varying energies. Computational methods can map these energy changes as a function of the dihedral angle, identifying the most stable conformer and any energy barriers to rotation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C2-C3 | 1.38 Å |

| C3-C(isopropyl) | 1.51 Å | |

| C2-C(nitrile) | 1.44 Å | |

| C≡N | 1.16 Å | |

| C4-C5 | 1.37 Å | |

| C5-O1 | 1.36 Å | |

| O1-C2 | 1.37 Å | |

| Bond Angle | C3-C2-C(nitrile) | 125.0° |

| C2-C3-C(isopropyl) | 128.0° | |

| C(isopropyl)-C3-C4 | 122.0° | |

| Dihedral Angle | C4-C3-C(isopropyl)-H | 180.0° (anti-periplanar) |

Note: These are representative values and would be precisely determined through specific computational calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.orgpearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO is expected to be predominantly localized on the electron-rich furan ring, making it susceptible to electrophilic attack. The LUMO, conversely, is likely to be centered around the electron-withdrawing nitrile group, indicating this site's favorability for nucleophilic attack. wuxibiology.com

Table 2: Hypothetical Frontier Molecular Orbital Properties and Reactivity Descriptors

| Parameter | Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | High kinetic stability |

| Ionization Potential | 6.5 | Energy to remove an electron |

| Electron Affinity | 1.2 | Energy released on adding an electron |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Softness (S) | 0.38 | Reciprocal of hardness |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. bhu.ac.in The MEP surface is colored to indicate different electrostatic potential values: red indicates regions of negative potential (electron-rich), which are attractive to electrophiles, while blue indicates regions of positive potential (electron-poor), which are attractive to nucleophiles. Green areas represent neutral potential.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atom of the furan ring, due to the high electronegativity of these atoms. The hydrogen atoms of the propan-2-yl group and the furan ring would likely exhibit a positive potential (blue).

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org It allows for the quantification of charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, which contribute to the stability of the molecule. rsc.org

In this compound, NBO analysis would likely reveal significant negative charges on the nitrogen and oxygen atoms. The analysis would also quantify the delocalization of electron density from the furan ring's pi orbitals into the antibonding orbitals of the nitrile group, and interactions between the orbitals of the furan ring and the propan-2-yl group. These interactions are key to understanding the molecule's electronic structure and stability. wisc.eduwisc.edu

Table 3: Hypothetical Natural Bond Orbital (NBO) Analysis Results

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| π(C4-C5) | π(C2-C(nitrile)) | 5.2 |

| LP(O1) | σ(C2-C3) | 18.5 |

| LP(O1) | σ(C5-H) | 2.1 |

| π(C2-C3) | π(C≡N) | 12.3 |

Note: LP denotes a lone pair. These values are illustrative of the types of interactions that would be quantified.

Mechanistic Elucidation through Computational Modeling

Computational chemistry is an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and its structure provides vital clues about the mechanism. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, a plausible reaction to study computationally would be the hydrolysis of the nitrile group to a carboxylic acid or an amide. mdpi.com Computational modeling could be used to:

Characterize the transition state for the nucleophilic attack of water or a hydroxide (B78521) ion on the nitrile carbon.

Analyze the reaction pathway, including any intermediates formed.

Calculate the activation energies for different steps in the mechanism to determine the rate-determining step.

Another potential area of study would be electrophilic substitution on the furan ring, a common reaction for furan derivatives. researchgate.net Computational analysis could predict the most likely site of substitution (C5 is often favored in 2-substituted furans) by comparing the activation energies for attack at different positions on the ring.

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent medium can significantly influence the molecular properties and reactivity of a solute like this compound. Computational chemistry provides powerful tools to model these effects. While specific data for this compound is absent, studies on other furan derivatives have demonstrated that solvent polarity plays a crucial role in reaction selectivity and outcomes. researchgate.netacs.org

For instance, research on the hydrogenation of furfural (B47365) to furan derivatives has shown that the choice of solvent, ranging from nonpolar n-heptane to more polar options, can drastically alter the product yields on various catalysts. researchgate.netacs.org This is attributed to the differential stabilization of reactants, transition states, and products by the solvent. A computational study on the Diels-Alder reaction of substituted furans also highlighted the influence of solvents like water, acetonitrile, and THF on the reaction's thermodynamics, with Gibbs free energy changes varying with the solvent environment. nih.gov

A systematic computational investigation of this compound would likely involve optimizing its geometry in the gas phase and in a series of solvents with varying dielectric constants. This would typically be performed using Density Functional Theory (DFT) with a suitable basis set, often incorporating a continuum solvation model like the Polarizable Continuum Model (PCM).

Table 1: Hypothetical Solvent Effect Data on Key Molecular Properties of this compound

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | Value | Value | Value | Value |

| n-Heptane | 1.9 | Value | Value | Value | Value |

| Dichloromethane | 8.9 | Value | Value | Value | Value |

| Acetonitrile | 37.5 | Value | Value | Value | Value |

| Water | 80.1 | Value | Value | Value | Value |

| Note: This table is illustrative. The values are placeholders as specific experimental or computational data for this compound is not available in the searched literature. |

Such calculations would likely show an increase in the molecule's dipole moment with increasing solvent polarity due to stabilization of the polar nitrile group. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would also be affected, which in turn influences the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Advanced Computational Techniques for Intermolecular Interactions

The nitrile group in this compound is a key site for intermolecular interactions due to its strong dipole moment and the lone pair of electrons on the nitrogen atom. nih.gov This allows it to act as a hydrogen bond acceptor and participate in other polar interactions. nih.govresearchgate.net

Advanced computational techniques are employed to study these non-covalent interactions, which are critical for understanding the compound's behavior in condensed phases and its potential interactions with biological targets.

Key Computational Approaches:

Symmetry-Adapted Perturbation Theory (SAPT): This method provides a detailed decomposition of the interaction energy between molecules into physically meaningful components: electrostatic, exchange, induction, and dispersion. A SAPT analysis could, for example, quantify the contributions of these forces to the dimerization of this compound or its interaction with a solvent molecule.

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM analyzes the electron density topology to identify and characterize chemical bonds, including weak intermolecular interactions. The presence of a bond path and a bond critical point between two atoms is indicative of an interaction. The properties at this critical point provide information about the strength and nature of the interaction.

Non-Covalent Interaction (NCI) Index: This is a visualization tool that helps in identifying and characterizing non-covalent interactions in 3D space based on the electron density and its derivatives. It can reveal hydrogen bonds, van der Waals interactions, and steric clashes within and between molecules.

A study on a furan-2-carbohydrazide (B108491) derivative demonstrated the use of DFT to investigate intermolecular hydrogen bonding, finding that the strength of these interactions was dependent on the solvent's dielectric constant. manchester.ac.uk Similarly, computational studies on nitriles have explored their role as hydrogen-bond acceptors in various chemical and biological systems. researchgate.net For this compound, these techniques could elucidate how it interacts with itself, with different solvents, or with the active site of a protein.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

Proton (¹H) NMR and Carbon (¹³C) NMR for Structural Assignment

The ¹H NMR spectrum of 3-(propan-2-yl)furan-2-carbonitrile would be expected to exhibit distinct signals corresponding to the protons of the furan (B31954) ring and the isopropyl group. The two protons on the furan ring would likely appear as doublets in the aromatic region of the spectrum. The methine proton of the isopropyl group would present as a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet.

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. This would include two signals for the furan ring carbons, one for the nitrile carbon, and two for the isopropyl group carbons. The chemical shifts of these signals would be indicative of their local electronic environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan-H | 6.0 - 7.5 | - |

| Isopropyl-CH | 2.5 - 3.5 | 20 - 40 |

| Isopropyl-CH₃ | 1.0 - 1.5 | 15 - 25 |

| Furan-C | - | 100 - 150 |

| Furan-C-CN | - | 90 - 110 |

| CN | - | 115 - 125 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To confirm the structural assignment, two-dimensional (2D) NMR techniques are employed. A Correlation SpectroscopY (COSY) experiment would establish the connectivity between coupled protons, showing cross-peaks between the furan protons and between the methine and methyl protons of the isopropyl group.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton with its directly attached carbon atom. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Finally, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connection between the isopropyl group and the furan ring, and the position of the nitrile group, by observing correlations between the isopropyl protons and the furan carbons, and between the furan protons and the nitrile carbon.

In Situ NMR for Real-Time Reaction Monitoring

In situ NMR spectroscopy is a powerful technique for monitoring the progress of a chemical reaction in real-time directly within the NMR spectrometer. While no specific studies on the synthesis of this compound using in situ NMR have been reported, this methodology could be applied to study its formation. By tracking the disappearance of starting material signals and the appearance of product signals over time, one could gain valuable insights into the reaction kinetics, identify any intermediates, and optimize reaction conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A sharp, intense band around 2220-2260 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The furan ring would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, as well as C=C and C-O-C stretching vibrations in the fingerprint region (typically between 1300 and 1600 cm⁻¹). The isopropyl group would show C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1370-1385 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| C≡N (Nitrile) | 2220 - 2260 | Stretching |

| C-H (Furan) | 3000 - 3150 | Stretching |

| C-H (Isopropyl) | 2850 - 2970 | Stretching |

| C=C (Furan) | 1500 - 1600 | Stretching |

| C-O-C (Furan) | 1000 - 1300 | Stretching |

| C-H (Isopropyl) | 1370 - 1385 | Bending |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR. The nitrile group, being a relatively non-polar bond with a polarizable triple bond, would be expected to give a strong and characteristic Raman signal in the same 2220-2260 cm⁻¹ region. The symmetric vibrations of the furan ring would also be expected to be Raman active. While no specific Raman data for this compound is available, this technique would be a valuable tool in its full spectroscopic characterization.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this method provides not only the exact molecular weight but also valuable information about its structure through the analysis of its fragmentation patterns.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]•+ would be observed, confirming the compound's molecular weight. The fragmentation of this molecular ion is influenced by the stability of the resulting fragments. The presence of the furan ring and the isopropyl group will lead to characteristic fragmentation pathways.

Key Fragmentation Pathways:

Loss of a Methyl Group: A common fragmentation for isopropyl-substituted compounds is the loss of a methyl radical (•CH₃) to form a stable secondary carbocation. This would result in a significant peak at [M-15]⁺.

Loss of the Isopropyl Group: Cleavage of the bond between the furan ring and the isopropyl group would lead to the loss of an isopropyl radical (•CH(CH₃)₂), resulting in a fragment ion corresponding to the 2-cyano-3-furyl cation.

Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, often involving the loss of carbon monoxide (CO) or other small neutral molecules, consistent with the fragmentation patterns observed for other furan derivatives. acs.org

The analysis of these fragmentation patterns, when compared with the spectra of related furan derivatives, allows for the unambiguous identification and structural confirmation of this compound. mdpi.comnih.govmdpi.com

Table 1: Predicted Prominent Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Significance |

| [M]⁺ | [C₈H₉NO]⁺ | Molecular Ion |

| [M-15]⁺ | [C₇H₆NO]⁺ | Loss of a methyl group from the isopropyl moiety |

| [M-43]⁺ | [C₅H₂NO]⁺ | Loss of the isopropyl group |

X-ray Crystallography for Solid-State Structural Determination

While mass spectrometry provides information about the molecule in the gas phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms within a single crystal of the compound. This technique is indispensable for determining bond lengths, bond angles, and intermolecular interactions in the solid state.

Although a specific crystal structure for this compound is not publicly available in the search results, the methodology for its determination would follow established principles. A suitable single crystal of the compound would be grown and irradiated with X-rays. The diffraction pattern produced is then used to construct an electron density map, from which the atomic positions can be determined.

Based on the crystal structures of similar furan derivatives, such as (E)-3-(furan-2-yl)acrylonitrile, several structural features can be anticipated. researchgate.net The furan ring is expected to be essentially planar. The isopropyl group will adopt a specific conformation relative to the furan ring to minimize steric hindrance. The nitrile group (C≡N) will exhibit a linear geometry.

Table 2: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value/Range | Reference |

| Crystal System | Monoclinic or Orthorhombic | researchgate.netnih.gov |

| Space Group | P2₁/c or similar | nih.govvensel.org |

| C-C bond lengths (furan ring) | ~1.35 - 1.44 Å | researchgate.net |

| C-O bond lengths (furan ring) | ~1.36 - 1.37 Å | researchgate.net |

| C-C≡N bond angle | ~178-180° | researchgate.net |

Analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, which influence the bulk properties of the solid material.

High-Resolution Rotational and Vibrational Spectroscopy for Gas-Phase Analysis

High-resolution rotational and vibrational spectroscopy techniques provide exquisitely detailed information about the structure and dynamics of molecules in the gas phase, free from the influences of intermolecular interactions present in the solid or liquid states.

Rotational Spectroscopy:

This technique measures the absorption of microwave radiation by a molecule, which corresponds to transitions between different rotational energy levels. The resulting spectrum is a series of sharp lines, the frequencies of which are determined by the molecule's moments of inertia. From these moments of inertia, highly precise molecular geometries, including bond lengths and angles, can be derived.

For this compound, its asymmetry would lead to a complex but analyzable rotational spectrum. The large dipole moment imparted by the nitrile group would result in strong rotational transitions. nih.govnih.gov By fitting the observed transition frequencies to a quantum mechanical model, a set of rotational constants (A, B, and C) can be determined. These constants are inversely proportional to the moments of inertia and provide the foundation for a detailed structural determination.

Vibrational Spectroscopy:

High-resolution infrared spectroscopy probes the vibrational modes of a molecule. Each mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.

In the case of this compound, characteristic vibrational frequencies would include:

The C≡N nitrile stretch, typically found in the range of 2220-2260 cm⁻¹.

C-H stretching vibrations of the isopropyl group and the furan ring, usually observed around 2800-3100 cm⁻¹.

Vibrations associated with the furan ring, including ring stretching and bending modes.

The study of vibrationally excited states and their interaction with rotational levels (rovibrational spectroscopy) can provide even more detailed information about the molecule's potential energy surface and intramolecular dynamics. rsc.orgmit.eduarxiv.orgresearchgate.net The analysis of Coriolis coupling between vibrational modes, as has been done for related molecules like 2-furonitrile (B73164) and 3-furonitrile, can reveal interactions between different vibrational motions. nih.govnih.govresearchgate.net

Table 3: Key Spectroscopic Data from High-Resolution Analysis

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

| Rotational Spectroscopy | Rotational constants (A, B, C), moments of inertia | Precise gas-phase molecular structure (bond lengths, angles) |

| Vibrational Spectroscopy | Vibrational frequencies, rovibrational coupling | Functional group identification, intramolecular dynamics |

By combining the insights from these advanced spectroscopic methods, a comprehensive and highly detailed understanding of the chemical and physical properties of this compound can be achieved.

Mechanistic Investigations of Formation and Reaction Pathways

Elucidation of Furan (B31954) Ring Formation Mechanisms from Diverse Precursors

The synthesis of the furan ring can be achieved through various strategies, with the choice of method often depending on the desired substitution pattern. For a 3-substituted-2-carbonitrile furan such as 3-(propan-2-yl)furan-2-carbonitrile, several classical and modern synthetic routes can be envisaged.

The Paal-Knorr synthesis is a prominent method for constructing furans from 1,4-dicarbonyl compounds under acidic conditions. wikipedia.orgorganic-chemistry.org The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. wikipedia.org Subsequent dehydration of the resulting hemiacetal yields the furan ring. wikipedia.org To synthesize this compound via this route, a suitably substituted 1,4-dicarbonyl precursor would be required.

Another classical approach is the Feist-Benary furan synthesis , which involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like pyridine (B92270) or ammonia. wikipedia.orgyoutube.com The initial step is a Knoevenagel-type condensation, followed by an intramolecular nucleophilic substitution to form the furan ring. wikipedia.org

More contemporary methods often employ metal catalysis. For instance, multi-substituted furans can be synthesized via palladium-catalyzed coupling reactions followed by electrophilic cyclization. nih.gov Additionally, facile, metal-free, one-pot syntheses of multisubstituted furans have been developed from α,β-alkenyl ketones and 3-chloro-3-phenyldiazirines. nih.gov The synthesis of 3-substituted furans has also been investigated through routes involving the preparation of 3-furoic acid and thermal cyclization of 1,2,3,4-tetraols. rsc.org

| Synthesis Method | Precursors | Catalyst/Reagent | Key Mechanistic Steps |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid (e.g., H₂SO₄, p-TsOH) | Enolization, Intramolecular cyclization, Dehydration |

| Feist-Benary Synthesis | α-Halo ketones, β-Dicarbonyl compounds | Base (e.g., Pyridine, Ammonia) | Knoevenagel condensation, Intramolecular Sₙ2 |

| Palladium-Catalyzed Cyclization | o-Iodoanisoles, Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | Sonogashira coupling, Electrophilic cyclization |

Detailed Studies of Nitrile Group Chemical Transformations

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations. In the context of this compound, the nitrile group can be expected to exhibit reactivity typical of aromatic nitriles, influenced by the electronic nature of the furan ring.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. libretexts.org The acid-catalyzed mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water and tautomerization to an amide, which is then further hydrolyzed to the carboxylic acid. libretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through the formation of an intermediate imine, which is further reduced to the amine. libretexts.org Alternatively, partial reduction to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H). libretexts.org

Cycloaddition Reactions: The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. youtube.com For example, the reaction of nitriles with azides can yield tetrazoles. While the furan ring itself can also participate in cycloaddition reactions, the specific conditions would determine the reactive site. uchicago.eduyoutube.com

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for a complete mechanistic understanding. In the synthesis of furans, several types of intermediates have been proposed and, in some cases, identified.

In the Paal-Knorr synthesis, the key intermediate is a cyclic hemiacetal formed from the intramolecular cyclization of the 1,4-dicarbonyl precursor. wikipedia.org The subsequent dehydration of this intermediate is the final step in the formation of the furan ring.

For the Feist-Benary synthesis, an enolate is a crucial intermediate formed after the initial condensation step. This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen to close the ring. wikipedia.org

In a study on the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, O,C-diprotonated forms of the starting furan acids and esters were identified as the reactive electrophilic species in superelectrophilic activation conditions. nih.govmdpi.com

Kinetic and Thermodynamic Analysis of Reaction Processes

Kinetic and thermodynamic studies provide quantitative insights into reaction rates and equilibria. While specific data for this compound is not available, studies on related compounds offer valuable information.

A kinetic and product study of the atmospheric degradation of 3-methylfuran (B129892) revealed that the main reaction pathway with OH and NO₃ radicals is addition to the double bonds of the furan ring, followed by ring opening. copernicus.orgresearchgate.net The rate coefficients for these reactions were determined at room temperature. copernicus.org

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

| OH Radical | (1.13 ± 0.22) × 10⁻¹⁰ |

| NO₃ Radical | (1.26 ± 0.18) × 10⁻¹¹ |

| Data from Tapia et al. copernicus.org |

In the Paal-Knorr synthesis, it has been shown that the rate-determining step is the ring closure of the mono-enol form of the 1,4-dicarbonyl compound. alfa-chemistry.com A study on the cyclization of meso- and dl-3,4-diethyl-2,5-hexanediones found that these diastereomers cyclize at different rates, which provided crucial insights into the mechanism. organic-chemistry.org

Stereochemical and Regiochemical Control Mechanisms

The synthesis of substituted furans often raises questions of stereochemistry and regiochemistry, especially when multiple functional groups are present.

Regioselectivity in furan synthesis is highly dependent on the chosen synthetic route. For example, the Feist-Benary synthesis typically yields 2,5-disubstituted furans. alfa-chemistry.com The regioselective synthesis of multisubstituted furans can also be achieved through methods like the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. nih.gov A regioselective and stereoselective synthesis of a complex furan-3-carbonitrile derivative has been reported, highlighting the possibility of controlling the placement of substituents. nih.govhelsinki.fidntb.gov.uaresearchgate.net

Stereoselectivity becomes particularly important when chiral centers are present in the precursors or are formed during the reaction. Enantioselective versions of the Feist-Benary reaction have been developed using chiral auxiliaries, such as those derived from cinchona alkaloids. wikipedia.org The stereoselective synthesis of substituted tetrahydrofurans, which can be precursors to furans, has also been extensively studied. acs.orgnih.govwur.nl

Synthetic Applications and Broader Utility in Chemical Science

3-(Propan-2-yl)furan-2-carbonitrile as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block stems from the distinct reactivity of its constituent parts: the furan (B31954) ring, the nitrile group, and the isopropyl substituent. The furan nucleus can act as a diene in cycloaddition reactions, while the electron-withdrawing nitrile group can be transformed into various other functionalities such as amines, amides, or carboxylic acids. This versatility allows for the construction of complex molecular architectures.

The furan scaffold is a key precursor in the synthesis of a variety of organic compounds. For instance, furan derivatives are used to create more complex molecules like 3-aryl-3-(furan-2-yl)propanoic acids through hydroarylation reactions. mdpi.comnih.govresearchgate.netnih.gov Furthermore, the furan ring itself can be constructed through methods like the Paal-Knorr furan synthesis or gold-catalyzed cyclizations, which highlights the accessibility of this core structure for further elaboration. organic-chemistry.orgnih.gov

The reactivity of the furan ring is central to its role as a building block. It readily participates in [4+2] Diels-Alder cycloaddition reactions with benzynes, which are generated in situ, to form complex polycyclic adducts. nih.gov The nitrile group of 2-furonitrile (B73164) is known to be an intermediate in the synthesis of pharmaceuticals, underscoring the importance of this functional group on the furan scaffold. wikipedia.orgnih.gov While direct studies on this compound are limited, the established reactivity of related furan derivatives provides a clear indication of its synthetic potential. For example, a furan substrate bearing a different substituent was successfully used in a cyclopentannulation reaction to produce a diquinane structure, demonstrating the utility of substituted furans in building complex polycyclic systems. acs.org

Table 1: Versatile Reactions of the Furan Scaffold for Synthetic Elaboration

| Reaction Type | Key Reactant(s) | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Hydroarylation | 3-(Furan-2-yl)propenoic acids and arenes | Triflic acid (TfOH) | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | mdpi.comnih.gov |

| Oxidative Dearomatization/Cyclization | 3-(Furan-2-yl)-1,3-diarylpropan-1-ones | m-CPBA, then Trifluoroacetic acid (TFA) | 3-(Furan-2-yl)-1,3-diarylprop-2-en-1-ones | nih.govmdpi.com |

| [4+2] Cycloaddition | Furan and in situ generated benzyne | Heat | Polycyclic epoxynaphthalene derivatives | nih.gov |

| Cyclopentannulation | 2-Substituted-cyclic pentane-1,3-dione (with furan substituent) and cyclopropyl (B3062369) phosphonium (B103445) salt | NaH, DMF, 100 °C | Functionalized diquinanes | acs.org |

Furan Carbonitrile Scaffolds in the Design of Advanced Materials Precursors

Furan-based scaffolds are increasingly recognized for their potential as precursors to advanced materials, particularly in the realm of organic electronics and polycyclic aromatic hydrocarbons (PAHs). researchgate.net The inherent aromaticity and reactivity of the furan ring make it an ideal starting point for constructing larger, conjugated systems with desirable electronic and photophysical properties.

The synthesis of PAHs, which are foundational components of many organic electronic devices, can be achieved through annulation strategies using smaller aromatic fragments. rsc.org Furan derivatives serve as valuable precursors in these syntheses. For example, methods like the Friedel-Crafts/Bradsher cyclization are employed to build fused (hetero)aromatic systems from aromatic aldehydes. researchgate.net The furan ring can be strategically opened and rearranged to form larger carbocyclic or heterocyclic aromatic structures. This approach has been used to create building blocks for hetaryl-substituted furans and benzofurans, which are of interest for materials chemistry. researchgate.net

The development of organic field-effect transistors (OFETs) often relies on novel PAH structures. Research into sulfur-containing PAHs for p-type semiconductors highlights the importance of heterocyclic aromatic compounds as the synthetic starting point for these materials. youtube.com The furan-2-carbonitrile scaffold, with its defined structure and reactive handles, is well-suited for creating bespoke PAHs with tailored electronic properties for applications in devices like OFETs.

Table 2: Furan Derivatives as Precursors for Advanced Materials

| Furan Precursor Type | Transformation Method | Resulting Material/Structure | Potential Application | Reference(s) |

|---|---|---|---|---|

| 2-Methylfuran | Cascade acid-catalyzed reaction with α,β-unsaturated carbonyls, followed by oxidation | Hetaryl-substituted furans | Materials Chemistry | researchgate.net |

| Aromatic Aldehydes (including furan-based) | Friedel-Crafts/Bradsher cyclization | Polycyclic (Hetero)Aromatic Hydrocarbons (PAHs) | Organic Electronics | researchgate.net |

| Various PAH boronic esters | Palladium-catalysed [3 + 3] annulation | Perylene derivatives and other PAHs | Organic Electronics | rsc.org |

| Heterocyclic aromatics | Multi-step synthesis | Sulfur-containing Polycyclic Aromatic Hydrocarbons | Organic Field-Effect Transistors (OFETs) | youtube.com |

Contribution to the Development of Novel Organic Synthesis Methodologies

The unique reactivity of furan derivatives has led to their use in the development of new and innovative synthetic methodologies. The transformation of readily available furan-containing molecules into more complex structures often requires the discovery of novel reaction pathways.

One such development is an approach to synthesizing 3-(furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones. This method involves the oxidative dearomatization of the corresponding saturated propan-1-ones, which proceeds through an unusual cyclization of an intermediate 2-ene-1,4,7-trione. nih.govmdpi.com This reaction is related to the classical Paal-Knorr synthesis but is accompanied by a formal double bond shift, representing a new way to construct substituted furans. nih.govresearchgate.net

Another significant methodological advance is the use of superelectrophilic activation for the hydroarylation of furan derivatives. The reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a strong Brønsted superacid like triflic acid (TfOH) allows for the efficient synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.gov This method relies on the formation of highly reactive O,C-diprotonated cationic intermediates. researchgate.netnih.gov Additionally, new strategies for creating complex frameworks, such as the cyclopentannulation of 2-alkyl-substituted cyclic 1,3-pentanediones to form diquinanes, have been successfully demonstrated using furan-containing substrates. acs.org

Table 3: Novel Synthetic Methodologies Developed Using Furan Scaffolds

| Methodology | Key Furan Substrate | Brief Description | Reference(s) |

|---|---|---|---|

| Oxidative Dearomatization/Cyclization | 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-one | An oxidation followed by an unusual Paal-Knorr type cyclization creates a new furan ring with a formal double bond shift. | nih.govnih.govmdpi.com |

| Superelectrophilic Hydroarylation | 3-(Furan-2-yl)propenoic acid | A Brønsted superacid (TfOH) activates the furan derivative, enabling hydroarylation of the C=C double bond by arenes. | mdpi.comnih.govresearchgate.net |

| Cyclopentannulation | 2-Furan-substituted cyclic 1,3-pentanedione | A phosphonium ylide-mediated reaction builds a new cyclopentane (B165970) ring onto the substrate, forming a diquinane scaffold. | acs.org |

| HDDA Cascade Reaction | Furan | Furan acts as a trapping agent for benzynes generated from a thermal hexadehydro-Diels-Alder (HDDA) reaction, forming complex adducts. | nih.gov |

Utility in the Construction of Chemical Libraries for Diverse Research

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. cam.ac.ukcam.ac.uk The goal of DOS is to efficiently populate chemical space with a wide range of molecular scaffolds to increase the probability of identifying compounds with novel biological activity. cam.ac.uk

The this compound scaffold is an excellent starting point for DOS. Its multiple functional handles—the furan ring, the nitrile group, and the alkyl substituent—can be selectively and divergently modified to create a large library of related but structurally distinct compounds. This approach aligns with the principles of DOS, where a common starting material is subjected to a range of conditions to produce diverse molecular skeletons. cam.ac.uk

A prime example of this strategy involves the diversity-oriented synthesis of furan-2-carboxamides, which are closely related to furan-2-carbonitriles. nih.govnih.gov In this work, a furan-2-carboxamide core was used to construct four different series of molecules by varying the linkers and substituents attached to the core. nih.govresearchgate.net This library was then screened for antibiofilm activity, leading to the identification of potent inhibitors. nih.govresearchgate.net The success of this approach demonstrates how a central furan scaffold can be leveraged to explore chemical space and identify bioactive compounds. The presence of the isopropyl group and the reactive nitrile in this compound provides additional opportunities for diversification, making it a highly valuable platform for building chemical libraries for a wide array of research applications.

Table 4: Potential Diversity-Oriented Synthesis (DOS) Pathways from a Furan-2-carbonitrile Scaffold

| Molecular Region for Diversification | Type of Reaction | Resulting Functional Group/Structure | Reference(s) for Concept |

|---|---|---|---|

| Nitrile Group | Hydrolysis | Carboxylic Acid / Carboxamide | nih.govnih.gov |

| Reduction | Primary Amine | bldpharm.com | |

| Cycloaddition (with azides) | Tetrazole | researchgate.net | |

| Furan Ring | Diels-Alder Cycloaddition | Bicyclic ethers, polyaromatics | nih.gov |

| Electrophilic Substitution | Substituted furans (e.g., halogenated, nitrated) | youtube.com | |

| Ring Opening/Rearrangement | Substituted benzenes, pyridines | nih.govmdpi.com | |

| Isopropyl Group | (Hypothetical) C-H Activation/Functionalization | Hydroxylated, aminated, or further alkylated derivatives | N/A |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Furonitrile (Furan-2-carbonitrile) |

| 3-Aryl-3-(furan-2-yl)propanoic acid |

| 3-(Furan-2-yl)propenoic acid |

| 3-(Furan-2-yl)-1,3-di(het)arylprop-2-en-1-one |

| 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-one |

| Furan-2-carboxamide |

| 2-Furoic acid |

Q & A

Q. What are the recommended spectroscopic methods for characterizing 3-(Propan-2-yl)furan-2-carbonitrile?

Methodological Answer:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitrile C≡N stretch near 2200–2250 cm⁻¹ and furan ring vibrations at ~1500–1600 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR reveal substituent positions on the furan ring and isopropyl group. For example, the isopropyl CH₃ protons appear as a septet (~δ 1.2–1.4 ppm), while furan protons resonate between δ 6.5–7.5 ppm.

- Mass Spectrometry (MS) : Confirms molecular weight (MW = 149.19 g/mol) via molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using programs like SHELXL for refinement .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

- Stepwise Functionalization : Start with furan-2-carbonitrile, introducing the isopropyl group via Friedel-Crafts alkylation using isopropyl bromide and a Lewis acid catalyst (e.g., AlCl₃).

- Cyclization Approaches : React propargyl derivatives with nitrile sources under catalytic conditions (e.g., Pd-mediated coupling, as seen in analogous furan-carbonitrile syntheses).

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency. Post-synthesis, purify via column chromatography or recrystallization .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites (e.g., nitrile carbon vs. furan ring positions).

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., solvation in ethanol vs. THF).

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) using software like AutoDock. Validate with experimental kinetics .

Q. What experimental strategies address low yields in multi-step syntheses of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, catalyst loading, solvent ratios).

- In Situ Monitoring : Employ techniques like FT-IR or HPLC to track intermediate formation and adjust conditions dynamically.

- Statistical Validation : Apply ANOVA and Tukey post-hoc tests (as in ) to assess significance of yield variations across trials .

Q. How do crystallographic studies resolve ambiguities in the compound’s hydrogen-bonding networks?

Methodological Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., D, R₂²(8) motifs) using software like Mercury.

- SHELX Refinement : Refine X-ray data with SHELXL to model disorder or thermal motion. Cross-validate with Hirshfeld surface analysis for non-covalent interactions.

- Comparative Studies : Contrast packing motifs with structurally related carbonitriles (e.g., 2-methyl-5-phenyl-furan-3-carbonitrile) to identify trends .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based substrates.

- Cytotoxicity Screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7).

- Metabolic Stability : Perform liver microsome studies to assess CYP450-mediated degradation. Pair with LC-MS/MS for metabolite identification .

Safety and Data Analysis

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors (P261 precaution ).

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles (P262 precaution ).

- Toxicology Screening : Conduct Ames tests for mutagenicity and acute toxicity studies in rodent models, as existing data are limited .

Q. How can researchers reconcile conflicting spectral data (e.g., NMR shifts) across studies?

Methodological Answer:

- Referential Calibration : Use internal standards (e.g., TMS for NMR) and cross-check with databases like PubChem or NIST Chemistry WebBook.

- Solvent/Temperature Effects : Document solvent (DMSO vs. CDCl₃) and temperature, which influence chemical shifts.

- Collaborative Validation : Share raw data via platforms like Zenodo for peer verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings